Ceftolozane (sulfate)

Description

Historical Context and Development of Ceftolozane (B606591) (Sulfate) within Beta-Lactam Antibiotics

Ceftolozane belongs to the cephalosporin (B10832234) class of β-lactam antibiotics, which have been a cornerstone of antibacterial therapy for over five decades. wikipedia.orgacs.org The development of new cephalosporins has been characterized by generational advancements, with each generation offering an expanded spectrum of activity or improved stability against bacterial resistance mechanisms. acs.org Ceftolozane is considered a fifth-generation cephalosporin, developed specifically to target challenging Gram-negative pathogens. acs.org

Developed by Cubist Pharmaceuticals (now Merck Sharp & Dohme) and approved by the U.S. Food and Drug Administration (FDA) in 2014, ceftolozane was engineered to address key resistance mechanisms in Pseudomonas aeruginosa. asm.orgclinicaltrialsarena.comspringer.com Its chemical structure is similar to that of the third-generation cephalosporin ceftazidime (B193861), but with a crucial modification to the side-chain at the 3-position of the cephem nucleus. nih.gov This structural alteration confers potent activity against P. aeruginosa and enhances its stability against hydrolysis by chromosomal AmpC β-lactamases, a common resistance mechanism in this pathogen. nih.govnih.govnih.gov

To broaden its spectrum of activity, ceftolozane is combined with tazobactam (B1681243), a well-established β-lactamase inhibitor. wikipedia.orgclinicaltrialsarena.com Tazobactam protects ceftolozane from degradation by many extended-spectrum β-lactamases (ESBLs), thereby restoring its activity against a wider range of Enterobacterales. researchgate.netnih.gov This combination, ceftolozane/tazobactam, provides a powerful tool against many clinically important Gram-negative bacteria. oup.comnih.gov

Significance of Ceftolozane (Sulfate) in Addressing Gram-Negative Bacterial Challenges

The primary significance of ceftolozane lies in its potent activity against multidrug-resistant (MDR) Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to many antibiotics. asm.orgnih.gov Infections with MDR P. aeruginosa are associated with high morbidity and mortality, making the availability of effective treatments critical. asm.org

Ceftolozane's efficacy against P. aeruginosa is attributed to several key features:

High affinity for Penicillin-Binding Proteins (PBPs) : It strongly binds to essential PBPs in P. aeruginosa (specifically PBP1b, PBP1c, and PBP3), which is crucial for inhibiting bacterial cell wall synthesis. nih.govwikipedia.orgfrontiersin.org

Evasion of Resistance Mechanisms : It is a poor substrate for the chromosomal AmpC β-lactamase of P. aeruginosa. nih.govmdpi.com Furthermore, its activity is not significantly affected by the loss of the OprD porin channel or the upregulation of common efflux pumps like MexAB-OprM, which are mechanisms that confer resistance to other β-lactams, including carbapenems. nih.govnih.govasm.org

The addition of tazobactam extends ceftolozane's utility to cover many ESBL-producing Enterobacterales, such as Escherichia coli and Klebsiella pneumoniae. nih.govmerckconnect.com However, the combination is not active against bacteria that produce serine carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) or metallo-β-lactamases (MBLs). nih.govmerckconnect.com

Surveillance studies consistently demonstrate the high in vitro activity of ceftolozane/tazobactam against contemporary clinical isolates of P. aeruginosa and Enterobacterales, often showing superior activity compared to other cephalosporins and piperacillin/tazobactam. asm.orgmdpi.comresearchgate.net

Interactive Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Gram-Negative Pathogens This table summarizes the minimum inhibitory concentration (MIC) values and susceptibility rates from various surveillance studies.

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible | Reference(s) |

| Pseudomonas aeruginosa | 0.5 | 2 | 97.0% | asm.org |

| Pseudomonas aeruginosa | 1 | 8 | 88.5% | researchgate.net |

| Pseudomonas aeruginosa (MDR) | - | ≥256 | 42% | jidc.org |

| Escherichia coli | ≤0.5 | 2 | 90.5% | researchgate.net |

| Klebsiella pneumoniae | 2 | >64 | 52.7% | researchgate.net |

| Enterobacterales (overall) | - | - | 83.9% | mdpi.com |

Overview of Academic Research Trajectories for Ceftolozane (Sulfate)

Academic research on ceftolozane/tazobactam has evolved from initial preclinical and clinical development to a broader exploration of its real-world effectiveness and the mechanisms of emerging resistance.

Initial research focused on Phase II and III clinical trials to establish its efficacy for specific indications. These trials demonstrated the non-inferiority of ceftolozane/tazobactam compared to standard therapies like levofloxacin (B1675101) for complicated urinary tract infections (cUTIs) and meropenem (B701) for complicated intra-abdominal infections (cIAIs). wikipedia.orgnih.govtandfonline.com Subsequent trials led to its approval for hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). tandfonline.comnih.gov

Following regulatory approval, research trajectories have shifted to:

Real-World Evidence : Numerous retrospective and observational studies have been conducted to evaluate the clinical effectiveness of ceftolozane/tazobactam in diverse, real-world patient populations, including critically ill patients and those with infections caused by MDR pathogens not well-represented in initial trials. asm.orgnih.govresearchgate.netnih.gov These studies are crucial for understanding its role as a carbapenem-sparing agent or salvage therapy. tandfonline.comresearchgate.net

Mechanisms of Resistance : A significant and ongoing area of research is the investigation of resistance mechanisms to ceftolozane/tazobactam. nih.gov Studies have identified that resistance in P. aeruginosa most commonly emerges through structural modifications in the chromosomal AmpC β-lactamase, particularly in a region known as the Ω-loop, which enhances the enzyme's ability to hydrolyze ceftolozane. frontiersin.orgcontagionlive.comoup.comasm.org The acquisition of certain ESBLs and carbapenemases also confers resistance. nih.govasm.org

Special Patient Populations : Research is also exploring the use of ceftolozane/tazobactam in specific, challenging patient populations, such as those with cystic fibrosis, who are prone to chronic infections with MDR P. aeruginosa. oup.com

This body of research continuously refines the understanding of ceftolozane's place in therapy, highlighting both its value against resistant pathogens and the evolutionary pathways bacteria take to overcome it. contagionlive.comnih.gov

Interactive Table 2: Primary Mechanisms of Resistance to Ceftolozane/Tazobactam in P. aeruginosa This table outlines the key resistance mechanisms documented in research literature.

| Mechanism | Description | Molecular Basis (Examples) | Reference(s) |

| AmpC Modification | Structural changes in the chromosomal β-lactamase increase its hydrolytic efficiency against ceftolozane. | Amino acid substitutions or deletions in the Ω-loop of the PDC enzyme (e.g., E247K, G183D, V211A). | frontiersin.orgcontagionlive.comoup.com |

| Acquired β-Lactamases | Production of enzymes that can hydrolyze ceftolozane, often acquired via horizontal gene transfer. | Metallo-β-lactamases (MBLs), Klebsiella pneumoniae carbapenemase (KPC), and some extended-spectrum β-lactamases (ESBLs). | nih.govfrontiersin.orgasm.org |

| Target Site Modification | Mutations in the penicillin-binding proteins (PBPs) that are the target of ceftolozane. | Mutations in the ftsI gene, which encodes PBP3. | asm.orgcontagionlive.com |

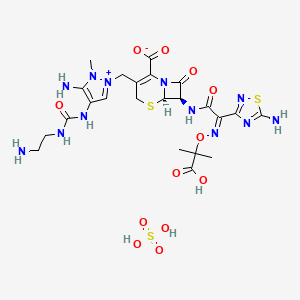

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32N12O12S3 |

|---|---|

Molecular Weight |

764.8 g/mol |

IUPAC Name |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |

InChI |

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 |

InChI Key |

UJDQGRLTPBVSFN-TVNHLQOTSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Ceftolozane Sulfate

Binding Affinity and Specificity to Penicillin-Binding Proteins (PBPs)

The primary mechanism of ceftolozane (B606591) involves the inhibition of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. wikipedia.orgaap.org Peptidoglycan provides structural integrity to the bacterial cell wall. Ceftolozane's binding to these proteins is highly specific and demonstrates strong affinity, which accounts for its potent activity. nih.govmedchemexpress.com It exhibits bactericidal properties by inhibiting the transpeptidation step in cell wall synthesis, which ultimately leads to cell death. aap.orgnih.gov

Ceftolozane has shown a higher affinity for a broad set of essential PBPs compared to other β-lactam agents like ceftazidime (B193861) and imipenem (B608078). nih.govaccp.com Its innovative molecular structure, particularly a modified 3-position pyrazole (B372694) side chain, contributes to its high affinity for PBPs and increased stability against certain resistance mechanisms. frontiersin.orgnih.gov Notably, ceftolozane has a low affinity for PBP4, which is significant because it reduces the likelihood of inducing the overexpression of chromosomal AmpC β-lactamases, a common resistance mechanism in Pseudomonas aeruginosa. accp.com

Differential PBP Interactions across Bacterial Species (e.g., Pseudomonas aeruginosa, Escherichia coli)

Ceftolozane's potent activity against Pseudomonas aeruginosa is a hallmark of the compound. medscape.comdovepress.com This is due to its high binding affinity for essential P. aeruginosa PBPs, including PBP1b, PBP1c, and especially PBP3. wikipedia.orgaap.orgmedchemexpress.comtoku-e.com The affinity for these targets is often greater than that of other antipseudomonal cephalosporins. nih.govfrontiersin.org For instance, studies have shown that ceftolozane's affinity for essential P. aeruginosa PBPs (1b, 1c, 2, and 3) is at least twofold higher than that of ceftazidime. accp.comfda.gov

In Escherichia coli, ceftolozane is a potent inhibitor of PBP3. wikipedia.orgaap.orgtoku-e.com The inhibition of this specific PBP is a key factor in its bactericidal effect against E. coli and other Enterobacteriaceae. researchgate.net

The following table presents the 50% inhibitory concentrations (IC50) of ceftolozane for key PBPs in P. aeruginosa, illustrating its high binding affinity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (mg/L) |

| Pseudomonas aeruginosa | PBP1b | 0.07 |

| Pseudomonas aeruginosa | PBP1c | 0.64 |

| Pseudomonas aeruginosa | PBP2 | 1.36 |

| Pseudomonas aeruginosa | PBP3 | 0.02 |

| Pseudomonas aeruginosa | PBP4 | 0.29 |

| Data sourced from a study on ceftolozane's affinity to P. aeruginosa PBPs. tga.gov.au |

Structural Biology of Ceftolozane (Sulfate)-PBP Complexes

The structural characteristics of ceftolozane are central to its potent antibacterial activity. It is structurally similar to ceftazidime but possesses a unique bulky pyrazole group at the 3-position side chain of the β-lactam ring. frontiersin.orgasm.org This modification provides steric hindrance that makes ceftolozane more resistant to hydrolysis by class C β-lactamases, such as the AmpC enzyme produced by P. aeruginosa. nih.govasm.org

The interaction between ceftolozane and the PBP active site involves the formation of a covalent adduct with a catalytic serine residue, which is a common mechanism for β-lactam antibiotics. ucl.ac.uk Key active site elements within the PBP, such as the Ω-loop, are crucial for this interaction. ucl.ac.ukasm.org The specific structural conformation of ceftolozane allows for optimal accommodation within the PBP's binding pocket, enhancing the efficiency of the nucleophilic attack by the catalytic serine and leading to potent inhibition. asm.org While detailed crystal structures of ceftolozane specifically complexed with PBPs are subjects of ongoing research, comparative analyses with other β-lactam-PBP complexes reveal that residues involved in binding are highly conserved. researchgate.net

Inhibition of Peptidoglycan Biosynthesis Pathways

By binding to and inhibiting PBPs, ceftolozane directly interferes with their enzymatic function. toku-e.com PBPs are transpeptidases that catalyze the final step of peptidoglycan biosynthesis: the cross-linking of peptide side chains of adjacent peptidoglycan strands. drugbank.comtoku-e.com This cross-linking process, involving the formation of a pentaglycine (B1581309) bridge between alanine (B10760859) and lysine (B10760008) residues, is vital for providing the bacterial cell wall with the necessary strength and rigidity. toku-e.com Ceftolozane's inhibition of this process disrupts the synthesis of a functional cell wall. wikipedia.orgaap.orgnih.gov

Impairment of Cell Wall Integrity and Synthesis

The inhibition of peptidoglycan cross-linking by ceftolozane severely compromises the structural integrity of the bacterial cell wall. toku-e.com Without a properly formed and maintained peptidoglycan layer, the bacterial cell cannot withstand the internal osmotic pressure, leading to a loss of structural integrity. toku-e.comoup.com This disruption of cell wall synthesis is the direct cause of the compound's bactericidal effect, ultimately resulting in cell lysis and death. wikipedia.orgtoku-e.com

Morphological Changes in Bacterial Cells Induced by Ceftolozane (Sulfate)

Exposure of susceptible bacteria to ceftolozane induces significant and observable changes in their morphology. oup.com A characteristic effect, particularly associated with the potent inhibition of PBP3, is the formation of long, filamentous bacterial cells. oup.comresearchgate.netoup.com This filamentation occurs because PBP3 is primarily involved in cell division (septum formation), and its inhibition prevents the bacteria from dividing properly, even as they continue to elongate. oup.comoup.com Over time, the continued weakening of the cell wall leads to a loss of cellular integrity, the appearance of cellular debris, and ultimately, cell lysis. oup.comresearchgate.net These morphological alterations have been visualized using microscopy techniques, confirming the mechanism of action at a cellular level. fda.govoup.com

Synergistic Molecular Interactions with Tazobactam (B1681243) in Ceftolozane/Tazobactam Formulations

Ceftolozane is often formulated in combination with tazobactam, a well-established β-lactamase inhibitor. nih.govaccp.com While tazobactam itself has minimal clinically relevant antibacterial activity due to its low affinity for PBPs, it plays a crucial protective role. wikipedia.org Many bacteria develop resistance to β-lactam antibiotics by producing enzymes called β-lactamases, which hydrolyze and inactivate the antibiotic. wikipedia.org

Mechanisms of Beta-Lactamase Inhibition by Tazobactam

Tazobactam is a crucial component in combination therapies, designed to counteract bacterial resistance by inhibiting β-lactamase enzymes. These enzymes are a primary defense mechanism for many bacteria, allowing them to degrade β-lactam antibiotics and render them ineffective. Tazobactam, a penicillanic acid sulfone, shares a structural resemblance to β-lactam antibiotics, which allows it to be recognized by β-lactamase enzymes.

The inhibitory action of tazobactam is a multi-step process. It functions as a "suicide inhibitor" or a mechanism-based inactivator. The process begins when the β-lactamase enzyme attacks the β-lactam ring of tazobactam, forming a covalent acyl-enzyme intermediate. This initial binding effectively traps the enzyme, preventing it from hydrolyzing the partner antibiotic, such as ceftolozane.

Following the initial acylation, the tazobactam-enzyme complex can undergo a series of chemical rearrangements. These transformations, including isomerization and tautomerization, lead to the formation of a more stable, inactivated complex. While a small amount of tazobactam may be hydrolyzed by certain class A β-lactamases, the rate of enzyme inactivation is significantly faster. This irreversible or transiently stable binding permanently inactivates the enzyme, ensuring the partner antibiotic can reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis. Tazobactam is particularly effective against Class A (such as TEM and SHV types) and some Class C β-lactamases.

Table 1: General Mechanism of Tazobactam Inhibition

| Step | Description | Outcome |

|---|---|---|

| Recognition | The β-lactamase enzyme recognizes tazobactam due to its structural similarity to β-lactam antibiotics. | Tazobactam acts as a substrate for the enzyme. |

| Acylation | Tazobactam acylates the active site serine of the β-lactamase, forming a covalent bond. | Formation of a transient acyl-enzyme intermediate; enzyme is temporarily inactivated. |

| Rearrangement | The intermediate undergoes chemical transformations (e.g., isomerization, tautomerization). | Formation of a more stable, inactivated complex. |

| Inactivation | The enzyme is irreversibly or transiently bound, preventing it from degrading other antibiotic molecules. | "Suicide inhibition" leads to permanent enzyme inactivation. |

Restitution of Ceftolozane (Sulfate) Efficacy by Beta-Lactamase Inhibitors

Ceftolozane is a potent cephalosporin (B10832234) antibiotic designed for enhanced activity against Pseudomonas aeruginosa. Its unique structure provides stability against some common resistance mechanisms, such as efflux pumps and the chromosomal AmpC β-lactamase of P. aeruginosa. However, like other cephalosporins, ceftolozane is vulnerable to hydrolysis by various β-lactamases, especially extended-spectrum β-lactamases (ESBLs) commonly produced by Enterobacteriaceae.

The addition of tazobactam is essential to restore and broaden ceftolozane's spectrum of activity against these resistant strains. Tazobactam functions by intercepting and inactivating β-lactamase enzymes before they have a chance to degrade ceftolozane. By binding irreversibly to these enzymes, tazobactam effectively sacrifices itself, allowing ceftolozane to maintain concentrations sufficient to inhibit bacterial cell wall synthesis. This synergistic action extends ceftolozane's efficacy to cover many ESBL-producing organisms.

The clinical benefit of this combination is evident in its potent activity against a wide range of Gram-negative pathogens. Research findings consistently demonstrate that tazobactam significantly lowers the minimum inhibitory concentrations (MICs) of ceftolozane for ESBL-producing bacteria. For instance, studies have shown that while ESBL-producing strains of E. coli and K. pneumoniae may be highly resistant to ceftolozane alone, the addition of tazobactam restores susceptibility. This restoration of efficacy makes the combination of ceftolozane and tazobactam a critical therapeutic option for treating complicated infections caused by multidrug-resistant bacteria.

Table 2: Impact of Tazobactam on Ceftolozane MICs (μg/mL) against ESBL-Producing Enterobacteriaceae

| Organism (Phenotype) | Ceftolozane Alone (MIC50/MIC90) | Ceftolozane/Tazobactam (MIC50/MIC90) | Fold Reduction in MIC90 |

|---|---|---|---|

| Escherichia coli (ESBL) | >32 / >32 | 0.5 / 4 | >8 |

| Klebsiella pneumoniae (ESBL) | >32 / >32 | 32 / >32 | Variable |

| Enterobacteriaceae (Overall ESBL) | 16 / >32 | 0.5 / 4 | >8 |

Data synthesized from multiple in vitro surveillance studies. Note that efficacy against ESBL-producing K. pneumoniae can be more variable due to other resistance mechanisms like carbapenemases.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Amikacin |

| Amoxicillin |

| Ampicillin |

| Avibactam |

| Aztreonam |

| Captopril |

| Carbapenem |

| Cefepime |

| Cefoperazone |

| Ceftazidime |

| Ceftolozane (sulfate) |

| Ceftriaxone |

| Ciprofloxacin |

| Clavulanic acid |

| Colistin |

| Delafloxacin |

| Durlobactam |

| Enmetazobactam |

| Ertapenem |

| Gentamicin |

| Imipenem |

| Levofloxacin (B1675101) |

| Meropenem (B701) |

| Metronidazole |

| Nacubactam |

| Piperacillin |

| Relebactam |

| Sulbactam |

| Tazobactam |

| Ticarcillin |

|

In Vitro Antimicrobial Activity and Spectrum of Ceftolozane Sulfate

Spectrum of Activity Against Gram-Negative Bacterial Pathogens

Ceftolozane (B606591), particularly when combined with tazobactam (B1681243), is effective against a variety of clinically significant Gram-negative pathogens. Its spectrum notably includes challenging multidrug-resistant (MDR) organisms. tandfonline.com

Ceftolozane/tazobactam generally exhibits good in vitro activity against Enterobacterales. mdpi.com In a large surveillance study in Latin America, 73.8% of 2,252 Enterobacterales isolates were susceptible. mdpi.com Its efficacy is particularly high against Escherichia coli, with susceptibility rates reported at 93.2% to 99.4% in various studies. mdpi.comresearchgate.net The combination is also potent against most ESBL-producing E. coli. tandfonline.comhirszfeld.pl A meta-analysis pooling global data found a susceptibility rate of 91.3% for ESBL-producing E. coli. nih.gov

The activity against Klebsiella pneumoniae is more variable. While some studies show susceptibility rates around 68.7% to 71.5%, this can decrease significantly in ESBL-producing strains. mdpi.comtandfonline.comresearchgate.net The aforementioned meta-analysis reported a pooled susceptibility of 65.6% for ESBL-producing K. pneumoniae. nih.gov Activity is considerably lower against multidrug-resistant and carbapenem-resistant K. pneumoniae isolates. jidc.orgmjima.org For instance, in a Lebanese study, susceptibility for MDR K. pneumoniae was only 54%. jidc.org Ceftolozane/tazobactam is also active against other Enterobacterales such as Enterobacter cloacae and Serratia marcescens, though susceptibility rates can be moderate. mdpi.com

Ceftolozane is recognized for its potent activity against Pseudomonas aeruginosa, including strains resistant to other β-lactams like ceftazidime (B193861) and meropenem (B701). nih.govmdpi.comdovepress.com This is due to its structural stability against the chromosomal AmpC β-lactamase, its ability to bypass some efflux pumps, and its efficient entry through the outer membrane. frontiersin.orgmdpi.com Surveillance studies from the US and Canada have shown high susceptibility rates, often exceeding 90%. asm.orgbohrium.com A U.S. study from 2012-2015 reported 97.0% susceptibility among 3,851 isolates. asm.org

Minimum Inhibitory Concentration (MIC) Profiling and Distribution

The potency of ceftolozane is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Against the standard reference strain Pseudomonas aeruginosa ATCC 27853, ceftolozane/tazobactam has shown MIC values of 0.75 μg/mL. researchgate.net In vivo studies using neutropenic mouse models demonstrated that ceftolozane MICs for four different P. aeruginosa strains were consistently low, ranging from 0.5 to 1 mg/liter. asm.org For wild-type Enterobacteriaceae, MICs were generally very low (0.06 to 1.4 mg/liter), but increased substantially for ESBL-producing strains (11.2 to >64 mg/liter) before the addition of tazobactam. asm.org

Large surveillance programs provide a broad view of ceftolozane/tazobactam's potency. The MIC₅₀ and MIC₉₀ values—concentrations inhibiting 50% and 90% of isolates, respectively—are key metrics.

Against P. aeruginosa, ceftolozane/tazobactam demonstrates potent MIC values. A U.S. surveillance study found a stable MIC₅₀/₉₀ of 0.5/2 μg/ml over a four-year period. asm.org A Canadian study reported an even lower MIC₅₀/₉₀ of 0.5/1 μg/ml. bohrium.com However, against highly resistant collections, these values can be significantly higher. A German study focusing on MDR P. aeruginosa reported an MIC₅₀/₉₀ of 8/>256 mg/L. asm.org

Interactive Data Table: Ceftolozane/Tazobactam MIC₅₀/₉₀ Values for Key Pathogens (µg/mL)

Below is a summary of MIC₅₀/₉₀ values from various surveillance studies. You can filter the data by region and pathogen to explore the potency of ceftolozane/tazobactam across different collections of clinical isolates.

Time-Kill Kinetics and Bactericidal Activity In Vitro

The bactericidal activity of ceftolozane, like other β-lactam antibiotics, is generally characterized as time-dependent. asm.orgseq.es The primary pharmacokinetic/pharmacodynamic (PK/PD) index that predicts its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). asm.orgasm.orgeuropa.eu Animal infection models have shown that a %fT>MIC of approximately 24-32% is required for a static effect and 31-35% for a 1-log reduction in bacterial count against various Gram-negative bacilli. asm.org These values are notably lower than those required for some other cephalosporins, which may be attributed to more rapid bacterial killing kinetics. asm.org

Despite the classification as a time-dependent agent, in vitro time-kill studies have demonstrated concentration-dependent characteristics. fda.govnih.gov Ceftolozane has shown concentration-dependent killing against wild-type and β-lactamase-producing Escherichia coli strains. fda.gov When combined with tazobactam, this concentration-dependent enhancement of activity becomes more pronounced, particularly against strains producing certain β-lactamases like AmpC, CMY-10, and CTX-M-15. fda.govnih.gov For example, against an E. coli strain with AmpC, increasing concentrations of ceftolozane in combination with tazobactam led to a greater level of killing. nih.gov Similarly, against a CTX-M-15 producing strain, tazobactam enhanced ceftolozane's activity in a concentration-dependent manner. nih.gov

Time-kill assays against Pseudomonas aeruginosa also illustrate this dose-related effect. For the reference strain P. aeruginosa ATCC 27853, ceftolozane-tazobactam achieved a complete bactericidal effect (≥3-log₁₀ decrease in CFU/mL) within 6 hours at concentrations of both 4x and 8x the MIC. asm.org Studies comparing ceftolozane to ceftazidime against P. aeruginosa in a neutropenic mouse thigh infection model revealed that ceftolozane produced a faster rate of bacterial killing. asm.org

Table 1: Summary of Ceftolozane Killing Kinetics from In Vitro and In Vivo Models

| Organism | Model System | Key Findings | Reference |

|---|---|---|---|

| P. aeruginosa | In vitro time-kill | Complete bactericidal effect (≥3-log₁₀ reduction) at 6 hours with 4x and 8x MIC of ceftolozane-tazobactam. | asm.org |

| P. aeruginosa | Neutropenic mouse thigh | Faster in vivo killing rate for ceftolozane compared to ceftazidime. | asm.org |

| E. coli (AmpC producer) | In vitro time-kill | Concentration-dependent killing trend; sustained bactericidal activity with ≥4 mg/L ceftolozane and ≥16 mg/L tazobactam. | nih.gov |

| E. coli (CTX-M-15 producer) | In vitro time-kill | Tazobactam enhanced ceftolozane activity in a concentration-dependent manner. | nih.gov |

| Gram-negative bacilli | Neutropenic mouse thigh | Efficacy driven by %fT>MIC; ~31.5% required for 1-log kill. | asm.org |

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. According to a 2014 FDA clinical microbiology review, no specific studies had been conducted to evaluate the PAE of ceftolozane as a single agent. fda.gov

However, research has been conducted on the combination product, ceftolozane/tazobactam, focusing on a related phenomenon known as the post-β-lactamase-inhibitor effect (PBLIE). The PBLIE measures the persistent inhibitory effect on bacterial growth resulting from the β-lactamase inhibitor component (tazobactam) after the drug combination is removed. asm.org

A study evaluated the PAE and PBLIE of ceftolozane/tazobactam against two clinical E. coli strains that produce the CTX-M-15 extended-spectrum β-lactamase (ESBL). asm.org After a two-hour exposure to ceftolozane/tazobactam at 4x the MIC, the combination demonstrated a PAE of 0.8 to 0.9 hours. The PBLIE, which reflects the continued ability of tazobactam to protect ceftolozane from enzymatic degradation, was determined to be longer, ranging from 1.3 to 2.1 hours. asm.org This indicates that tazobactam's inhibitory effect on β-lactamases persists for a period after its removal, continuing to protect ceftolozane and suppress bacterial regrowth. asm.orgresearchgate.net

Table 2: Post-Antibiotic Effect (PAE) and Post-β-Lactamase-Inhibitor Effect (PBLIE) of Ceftolozane/Tazobactam

| Organism | β-Lactamase Profile | Drug Exposure (2 hours) | PAE | PBLIE | Reference |

|---|---|---|---|---|---|

| E. coli | CTX-M-15 | 4x MIC of Ceftolozane/Tazobactam | 0.8 hours | 1.3 hours | asm.org |

| E. coli | CTX-M-15 + TEM-1 | 4x MIC of Ceftolozane/Tazobactam | 0.9 hours | 2.1 hours | asm.org |

Mechanisms of Bacterial Resistance to Ceftolozane Sulfate

Beta-Lactamase-Mediated Resistance

The primary mechanism of resistance to ceftolozane (B606591) involves the production of β-lactamase enzymes that can hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov

Extended-Spectrum Beta-Lactamases (ESBLs) Degradation

Ceftolozane is designed to be stable against many common β-lactamases, but certain Extended-Spectrum Beta-Lactamases (ESBLs) can effectively degrade it. nih.govnih.gov While tazobactam (B1681243) can inhibit many ESBLs, thereby protecting ceftolozane, the effectiveness of this combination can vary depending on the specific ESBL type and its level of production. nih.govumich.eduasm.org

CTX-M Enzymes: Ceftolozane demonstrates greater stability against hydrolysis by common CTX-M-type ESBLs compared to other cephalosporins like piperacillin. umich.edu However, high levels of CTX-M-15 production can still lead to increased Minimum Inhibitory Concentrations (MICs) of ceftolozane. umich.edu The combination with tazobactam generally shows good activity against CTX-M-producing E. coli and K. pneumoniae. umich.edu

Other ESBLs: Ceftolozane is susceptible to hydrolysis by ESBLs such as PER and GES types. nih.gov The presence of these enzymes can lead to resistance, although tazobactam can offer some protection. nih.govasm.org Studies have shown that ceftolozane/tazobactam susceptibility is reduced in isolates producing certain ESBLs, particularly in Klebsiella pneumoniae. tandfonline.comchlc.pt

**Table 1: In Vitro Activity of Ceftolozane against ESBL-Producing *Enterobacterales***

| Organism | ESBL Type | Ceftolozane MIC (µg/mL) (without tazobactam) | Ceftolozane/Tazobactam MIC (µg/mL) | Reference |

|---|---|---|---|---|

| E. coli | CTX-M-15 (low level) | 4 | N/A | umich.edu |

| E. coli | CTX-M-15 (moderate level) | 16 | N/A | umich.edu |

| E. coli | CTX-M-15 (high level) | 64 | N/A | umich.edu |

| Enterobacterales | ESBL-positive | N/A | MIC50/90: 0.5/8 | dovepress.com |

| K. pneumoniae | ESBL-positive | N/A | MIC50/90: 16/>32 | bjid.org.br |

This table is for illustrative purposes and synthesizes data from multiple sources. MIC values can vary based on specific strains and testing conditions.

AmpC Beta-Lactamases Hyperproduction and Derepression

Ceftolozane is specifically designed to be stable against the chromosomal AmpC β-lactamase of Pseudomonas aeruginosa (also known as Pseudomonas-derived cephalosporinase (B13388198) or PDC). nih.govcontagionlive.comnih.gov However, resistance can emerge through two primary mechanisms related to AmpC:

Hyperproduction: While ceftolozane is a poor inducer of AmpC, mutations in regulatory genes like ampR, ampD, and dacB can lead to derepression and constitutive hyperproduction of AmpC. nih.govfrontiersin.orgnih.gov This high-level production can eventually overcome ceftolozane's inherent stability, leading to increased MICs and clinical resistance. asm.orgpfmjournal.org

Structural Modifications: Amino acid substitutions, insertions, or deletions within the AmpC enzyme itself, particularly in the Ω-loop region, can alter its structure. contagionlive.comnih.gov These modifications can enhance the enzyme's hydrolytic activity against ceftolozane, leading to significant resistance. oup.comnih.gov Specific mutations like E247K and others have been identified in clinical isolates that develop resistance during therapy. oup.com

**Table 2: AmpC-Related Mutations and their Effect on Ceftolozane MICs in *P. aeruginosa***

| Mutation Type | Specific Mutation | Effect on Ceftolozane MIC | Reference |

|---|---|---|---|

| AmpC Structural Modification | E247K | Greatly increased | nih.govoup.com |

| AmpC Structural Modification | T96I | Increased | oup.com |

| AmpC Structural Modification | Deletion (G229–E247) | Increased | oup.com |

| AmpC Regulatory Mutation | ampR (G154R) | AmpC overexpression | oup.comnih.gov |

| AmpC Regulatory Mutation | ampR (D135N/G) | High-level resistance | asm.orgfrontiersin.org |

This table provides examples of mutations and their general impact as reported in the literature.

Carbapenemases (e.g., KPC, OXA, NDM, VIM) Hydrolysis Susceptibility/Resistance

Ceftolozane is not stable against carbapenemases, and tazobactam does not inhibit these enzymes. nih.govfrontiersin.org Therefore, the presence of carbapenemases is a major mechanism of resistance to ceftolozane/tazobactam.

Serine Carbapenemases (Class A and D): KPC (Klebsiella pneumoniae carbapenemase) and certain OXA (oxacillinase) enzymes can hydrolyze ceftolozane. nih.govnih.gov The activity of ceftolozane/tazobactam is significantly compromised in bacteria producing these enzymes. dovepress.combjid.org.br

Metallo-β-Lactamases (MBLs, Class B): Ceftolozane is readily hydrolyzed by MBLs such as NDM, VIM, and IMP types. nih.govnih.gov Infections caused by MBL-producing organisms are a significant concern as ceftolozane/tazobactam is not a viable treatment option. contagionlive.comnih.gov

**Table 3: Activity of Ceftolozane/Tazobactam against Carbapenemase-Producing *Enterobacterales***

| Carbapenemase Type | Ceftolozane/Tazobactam MIC Range (µg/mL) | Reference |

|---|---|---|

| KPC | >16 | nih.gov |

| NDM | >16 | nih.gov |

| OXA-48 | 4 to >128 | nih.gov |

| VIM | >256 | frontiersin.org |

This table shows the general range of MICs and indicates a lack of susceptibility.

Molecular Characterization of Novel Beta-Lactamases Affecting Ceftolozane (Sulfate)

Ongoing research continues to identify novel β-lactamases and mutations in existing ones that confer resistance to ceftolozane.

Novel OXA Variants: The emergence of new OXA enzyme variants, such as OXA-539 (a derivative of OXA-2), has been shown to cause resistance to ceftolozane/tazobactam in P. aeruginosa. asm.org

Acquired AmpC Enzymes: While ceftolozane is stable against the intrinsic AmpC of P. aeruginosa, the horizontal acquisition of other AmpC enzymes, like FOX-4, can lead to resistance. asm.org These acquired enzymes may not be as susceptible to tazobactam's inhibitory effects. asm.org

Porin Channel Alterations and Downregulation

Reduced permeability of the bacterial outer membrane can contribute to ceftolozane resistance, often in conjunction with β-lactamase production. oup.commedintensiva.org

Outer Membrane Porin (OMP) Mutagenesis and Expression Changes

In P. aeruginosa, the OprD porin is the primary channel for the entry of carbapenems. While ceftolozane does not primarily use OprD for entry, mutations and downregulation of this porin are frequently observed in multidrug-resistant isolates. nih.govmdpi.com

Impact of Porin Deficiencies on Ceftolozane (Sulfate) Influx

The outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa, presents a significant barrier to the entry of many antibiotics. The influx of hydrophilic compounds, including many β-lactam antibiotics, is largely facilitated by protein channels known as porins. mdpi.com A primary mechanism of resistance to certain β-lactams, particularly carbapenems, is the reduced expression or functional inactivation of these porin channels. nih.govnih.gov

However, ceftolozane's entry into the bacterial cell is not dependent on the OprD porin, which is the primary channel for carbapenems. nih.govdovepress.com Consequently, the loss or downregulation of OprD, a common resistance mechanism against carbapenems, does not significantly impact the activity of ceftolozane. nih.govdovepress.comnih.govcontagionlive.comoup.comresearchgate.net This characteristic allows ceftolozane to retain its efficacy against many carbapenem-resistant strains of P. aeruginosa where OprD loss is the principal resistance determinant. nih.govnih.gov Studies have shown that even in pan-β-lactam-resistant isolates that lack OprD, the minimum inhibitory concentrations (MICs) of ceftolozane can remain within the susceptible range. nih.govasm.org

Efflux Pump Systems Overexpression

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. mdpi.comasm.orgmdpi.com In P. aeruginosa, the overexpression of these pumps is a major contributor to intrinsic and acquired multidrug resistance (MDR). contagionlive.commdpi.comasm.orgplos.org

Role of RND-Type Efflux Pumps (e.g., MexAB-OprM, MexXY-OprM)

The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in conferring resistance in Gram-negative bacteria. mdpi.comasm.orgnih.gov In P. aeruginosa, several RND-type pumps have been identified, with MexAB-OprM and MexXY-OprM being among the most clinically relevant. nih.govasm.orgresearchgate.net

The MexAB-OprM system is constitutively expressed and contributes to the intrinsic resistance of P. aeruginosa to a broad spectrum of antibiotics. asm.org Overexpression of this pump, often due to mutations in its regulatory gene mexR, leads to increased resistance to penicillins, some cephalosporins, and fluoroquinolones. nih.govnih.gov However, ceftolozane is a poor substrate for the MexAB-OprM pump. nih.govoup.com Therefore, overexpression of MexAB-OprM alone does not typically lead to clinically significant resistance to ceftolozane. nih.gov

The MexXY-OprM efflux system preferentially transports aminoglycosides and tetracyclines. nih.govjst.go.jp Its expression can be induced by the presence of these antibiotics. While it plays a role in multidrug resistance, its direct impact on ceftolozane susceptibility is less pronounced compared to other mechanisms. nih.gov However, the overexpression of one or several efflux pumps, including MexAB-OprM and/or MexXY-OprM, is often observed in pan-β-lactam-resistant isolates in conjunction with other resistance mechanisms. nih.govasm.org

The following table summarizes the primary substrates of these key RND-type efflux pumps:

| Efflux Pump | Primary Antibiotic Substrates |

| MexAB-OprM | β-lactams (penicillins, some cephalosporins), fluoroquinolones, sulfonamides. nih.gov |

| MexXY-OprM | Aminoglycosides, tetracyclines. nih.govjst.go.jp |

It's important to note that while ceftolozane is not a primary substrate for these pumps, their overexpression can contribute to a general state of reduced susceptibility, potentially creating a background in which other resistance mechanisms can have a greater impact. nih.gov The use of efflux pump inhibitors, such as Phenylalanine-arginine β-naphthylamide (PAβN), has been shown to increase the susceptibility of some clinical isolates to ceftolozane, suggesting a role for RND efflux pumps in baseline susceptibility. nih.govnih.gov

Contribution of Other Efflux Systems (e.g., MFS, SMR)

Besides the RND family, other superfamilies of efflux pumps exist in bacteria, including the Major Facilitator Superfamily (MFS) and the Small Multidrug Resistance (SMR) family. mdpi.comasm.org

Major Facilitator Superfamily (MFS): MFS transporters are a large and diverse group of secondary carriers. While they are involved in the transport of a wide variety of substrates, their role in clinically significant resistance to ceftolozane is not as prominent as that of the RND pumps in P. aeruginosa. asm.org

Small Multidrug Resistance (SMR) family: SMR pumps are small membrane proteins that typically confer resistance to a narrower range of compounds, such as quaternary ammonium (B1175870) compounds and certain intercalating dyes. Their contribution to resistance against advanced cephalosporins like ceftolozane is generally considered to be minimal. mdpi.com

Penicillin-Binding Protein (PBP) Modifications

Penicillin-binding proteins (PBPs) are bacterial enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall. mdpi.com β-lactam antibiotics, including ceftolozane, exert their bactericidal effect by binding to and inactivating these essential enzymes. contagionlive.commdpi.com Consequently, alterations in PBPs that reduce the binding affinity of the antibiotic are a key mechanism of resistance. mdpi.comresearchgate.net

Mutations in Target PBPs Leading to Reduced Affinity

Ceftolozane has a high affinity for several essential PBPs in P. aeruginosa, particularly PBP3, which is its primary target. contagionlive.comfrontiersin.org This high binding affinity contributes to its potent activity against this organism. dovepress.com However, mutations in the genes encoding these target PBPs can lead to structural changes that decrease the binding affinity of ceftolozane, resulting in reduced susceptibility or resistance. mdpi.comresearchgate.net

Studies have identified specific amino acid substitutions in PBP3 that are associated with decreased susceptibility to ceftolozane. asm.orgasm.org For example, mutations in the ftsI gene, which encodes PBP3, have been reported in ceftolozane-resistant clinical isolates. contagionlive.comasm.org In some instances, a tendency toward increased 50% inhibitory concentrations (IC50s) for PBP3 has been observed in pan-β-lactam-resistant isolates, suggesting a role for PBP modifications in the development of broad-spectrum resistance. nih.govasm.org

The following table provides examples of PBP modifications and their impact on β-lactam resistance:

| PBP | Gene | Impact of Modification |

| PBP3 | ftsI | Reduced binding affinity for ceftolozane, leading to resistance. contagionlive.commdpi.comresearchgate.net |

| PBP2 | Reduced affinity for imipenem (B608078) has been observed. nih.gov | |

| PBP1a | Modified patterns or diminished expression have been noted in pan-β-lactam-resistant isolates. nih.gov |

It is noteworthy that the development of resistance through PBP mutations can sometimes occur during therapy. asm.org

Acquisition of Novel PBPs

Another mechanism of PBP-mediated resistance is the acquisition of novel PBP genes, often through horizontal gene transfer. These acquired PBPs may have a naturally low affinity for certain β-lactam antibiotics. While this is a well-established mechanism of resistance in some Gram-positive bacteria, such as the acquisition of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), its role in ceftolozane resistance in Gram-negative pathogens like P. aeruginosa is less commonly reported. nih.govasm.orgelsevier.es The primary PBP-related resistance mechanism for ceftolozane in P. aeruginosa appears to be the modification of endogenous PBPs rather than the acquisition of entirely new ones. nih.govasm.org

Biofilm-Associated Resistance Mechanisms

Bacterial biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). jidc.orgmdpi.com This mode of growth provides bacteria with enhanced protection against antibiotics and the host immune system. oup.comnih.gov The resistance of bacteria within biofilms to antimicrobial agents is a complex process involving multiple factors. nih.govnih.gov

The extracellular polymeric substance (EPS) matrix is a key component of biofilms, composed of polysaccharides, proteins, and extracellular DNA (eDNA). jidc.orgmdpi.com This dense matrix acts as a physical barrier, hindering the diffusion of antimicrobial agents like ceftolozane. nih.govspandidos-publications.com This restricted penetration can prevent the antibiotic from reaching the bacterial cells embedded deep within the biofilm at concentrations sufficient to be effective. spandidos-publications.commdpi.com

The effectiveness of ceftolozane/tazobactam has been studied against P. aeruginosa biofilms under both static and dynamic conditions. oup.com While it has shown bactericidal activity against a majority of clinical isolates in static biofilms, its efficacy is reduced in dynamically grown biofilms, which may have a more complex structure further impeding antibiotic penetration. oup.comoup.com The composition of the biofilm matrix, including polysaccharides and other molecules, can influence antibiotic binding and effectiveness. oup.com

Table 1: Efficacy of Ceftolozane/Tazobactam against P. aeruginosa Biofilms

| Growth Condition | Efficacy | Key Findings | Reference |

| Static | Bactericidal reduction in 15 out of 18 clinical isolates (83%) | Greater activity compared to colistin. | oup.comoup.com |

| Dynamic | Reduced susceptibility with active biofilm reduction in 2 out of 3 isolates | Suggests biofilm structure under flow conditions impacts antibiotic efficacy. | oup.comoup.com |

Within the biofilm, bacteria exist in diverse metabolic states. spandidos-publications.com Gradients of nutrients and oxygen create microenvironments where some bacteria are metabolically active, while others enter a dormant or slow-growing state. jidc.orgmdpi.com Antibiotics like ceftolozane are most effective against actively dividing cells, making the metabolically inactive or slow-growing bacteria within biofilms less susceptible. nih.govspandidos-publications.com This metabolic heterogeneity is a significant factor in the tolerance of biofilms to antibiotic treatment. nih.govfrontiersin.org

Furthermore, bacteria within biofilms can activate various stress responses that contribute to their survival in the presence of antibiotics. nih.gov The stringent response, triggered by nutrient starvation, has been shown to play a role in the antibiotic tolerance of biofilms. nih.govfrontiersin.org This response can lead to a decrease in metabolic activity, further reducing the efficacy of antibiotics that target active cellular processes. nih.gov The SOS response, a reaction to DNA damage, is another pathway that can contribute to bacterial persistence in both planktonic and biofilm cultures. frontiersin.org

Adaptive Resistance and Heteroresistance Phenomena

Adaptive resistance is a temporary and inducible form of resistance that occurs when bacteria are exposed to environmental stresses, including antibiotics. jidc.orgmdpi.com This is a reversible state and does not involve stable genetic mutations. mdpi.com The formation of biofilms is considered a key mechanism of adaptive resistance. jidc.org Within a biofilm, a subpopulation of "persister cells" can form. These cells are not genetically resistant but exist in a dormant, non-dividing state that allows them to tolerate high concentrations of antibiotics. mdpi.com Once the antibiotic pressure is removed, these persister cells can resume growth, leading to the persistence of the infection. mdpi.comfrontiersin.org

Heteroresistance is a phenomenon where a bacterial population that appears susceptible to an antibiotic contains a small, pre-existing subpopulation of resistant cells. asm.orgasm.org Exposure to the antibiotic can then select for this resistant subpopulation, leading to treatment failure. asm.org Studies have shown that clinical isolates of P. aeruginosa can exhibit heteroresistance to ceftolozane/tazobactam. asm.orgasm.org The presence of these resistant subpopulations, even at a low frequency, can significantly impact the effectiveness of ceftolozane/tazobactam therapy. asm.orgasm.org The development of high-level resistance to ceftolozane/tazobactam in P. aeruginosa often requires multiple mutations, particularly in a hypermutator background, which can lead to both overexpression and structural modifications of the AmpC β-lactamase. nih.gov

Table 2: Key Resistance Mechanisms and Associated Findings for Ceftolozane

| Resistance Mechanism | Description | Research Findings | Reference |

| Adaptive Resistance | Transient and inducible resistance in response to stress. | Biofilm formation is a primary mechanism. Persister cells within biofilms can tolerate high antibiotic concentrations. | jidc.orgmdpi.com |

| Heteroresistance | A susceptible population contains a pre-existing resistant subpopulation. | Observed in clinical P. aeruginosa isolates against ceftolozane/tazobactam. Can lead to the amplification of resistance during treatment. | asm.orgasm.org |

| AmpC β-lactamase Modification | Mutations leading to overexpression and structural changes in AmpC. | Development of high-level resistance is often slow and requires multiple mutations, especially in hypermutator strains. | nih.gov |

Molecular Epidemiology and Surveillance of Ceftolozane Sulfate Resistance

Global and Regional Prevalence of Resistance Mechanisms (Genotypic and Phenotypic)

Surveillance data reveals significant geographical variation in ceftolozane (B606591)/tazobactam (B1681243) resistance rates, largely influenced by the local molecular epidemiology of P. aeruginosa and other Gram-negative bacilli.

Globally, resistance to ceftolozane/tazobactam in P. aeruginosa is present, with the highest rates observed in Eastern Europe (16.7%) and Latin America (12.2%). nih.gov Lower prevalence is reported in Australia/New Zealand (0.6%), the USA (2.4%), and Canada (2.0%). nih.gov The Asia/Pacific region and the Middle East/Africa show intermediate resistance rates of around 8-9%. nih.gov A study in eight Asian countries (2016-2018) found that 91.0% of P. aeruginosa isolates were susceptible, though resistance varied by country, with Korea, Thailand, and Vietnam showing lower susceptibility to various β-lactams. dovepress.com In Singapore, a study of carbapenem-nonsusceptible P. aeruginosa (CNSPA) found a low susceptibility rate to ceftolozane/tazobactam at 37.9%, primarily due to the high prevalence of metallo-β-lactamases (MBLs). asm.orgnih.govnih.gov Similarly, a study across five Latin American countries reported that 31.3% of P. aeruginosa isolates were non-susceptible to ceftolozane/tazobactam. nih.govconicet.gov.ar In Europe, rates vary, with a French multicenter study reporting 10% resistance among ceftazidime- and/or imipenem-nonsusceptible isolates. nih.gov Italian surveillance studies have noted resistance rates of 4-20% among general P. aeruginosa strains and 15-32% among MDR strains. frontiersin.org

The primary mechanisms driving this resistance are the production of β-lactamases that can hydrolyze ceftolozane, and modifications of the drug's target, Penicillin-Binding Proteins (PBPs). Genotypically, the most significant drivers of resistance are acquired carbapenemases, especially MBLs such as VIM, IMP, and NDM types, and certain serine β-lactamases like KPC and GES variants. nih.govnih.govnih.gov In regions with high MBL prevalence, such as Latin America and parts of Asia, ceftolozane/tazobactam resistance is correspondingly higher. nih.govasm.org For instance, in Latin America, KPC and VIM carbapenemases were major contributors to resistance. conicet.gov.arfrontiersin.org In Enterobacterales, resistance is often associated with ESBLs like CTX-M and SHV, and carbapenemases. researchgate.netonlinescientificresearch.com

Phenotypically, resistance often manifests as cross-resistance to other β-lactams. However, ceftolozane/tazobactam can remain active against strains resistant to ceftazidime (B193861), meropenem (B701), or piperacillin/tazobactam, particularly when resistance is due to mechanisms like efflux pump overexpression or derepression of the chromosomal AmpC cephalosporinase (B13388198), which are less effective against ceftolozane. dovepress.comnih.govnih.gov

| Region | Resistance Rate (%) | Primary Resistance Mechanisms | Source |

|---|---|---|---|

| Eastern Europe | 16.7 | High prevalence of MBLs and GES-type β-lactamases | nih.gov |

| Latin America | 12.2 | Carbapenemases (KPC, VIM) | nih.govnih.govconicet.gov.ar |

| Asia/Pacific | 8.2 | MBLs (NDM, IMP), High-risk clones (ST235) | nih.govdovepress.comasm.org |

| Middle East/Africa | 8.6 | MBLs and GES-type β-lactamases | nih.gov |

| Western Europe | 4.5 | Carbapenemases (VIM, GES), AmpC modifications | nih.govnih.govnih.gov |

| USA | 2.4 | Lower prevalence of MBLs compared to other regions | nih.gov |

| Canada | 2.0 | Lower prevalence of MBLs | nih.gov |

| Australia/New Zealand | 0.6 | Lowest prevalence of resistance | nih.gov |

Clonal Dissemination of Ceftolozane (Sulfate)-Resistant Strains

The global spread of ceftolozane-resistant P. aeruginosa is significantly driven by the dissemination of specific high-risk international clones. These clones are often multidrug-resistant (MDR) or extensively drug-resistant (XDR) and are adept at acquiring and spreading resistance determinants.

Whole-genome sequencing has identified several sequence types (STs) associated with ceftolozane resistance. The most prominent among these are ST111, ST175, ST235, ST244, and ST308. nih.govnih.govnih.govnih.gov

ST235 : This clone is globally distributed and frequently associated with carbapenemases like VIM, GES, and KPC, conferring resistance to ceftolozane/tazobactam. It has been identified as a major clone causing infections in both Portuguese and Spanish ICUs and is prevalent among resistant isolates in Singapore. asm.orgnih.govnih.gov

ST175 : This high-risk clone, widespread in Spanish and French hospitals, is typically characterized by OprD deficiency and AmpC hyperproduction. nih.govoup.comoup.com Resistance to ceftolozane/tazobactam in this clone often emerges through further mutations in the ampC gene. oup.comoup.com

ST308 : This clone has been noted in Singapore and France, often carrying MBLs that lead to ceftolozane/tazobactam resistance. asm.orgnih.govnih.gov

Other Clones : In Portugal and Spain, clones such as CC244, CC348, and CC253 (Portugal) and CC309 (Spain) have been linked to inter-hospital dissemination. nih.gov In Latin America, while high-risk clones like ST235 and ST111 were detected, a single predominant clone was not identified, suggesting a diverse clonal landscape. nih.gov

| Sequence Type (ST) | Associated Resistance Mechanisms | Reported Geographical Regions | Source |

|---|---|---|---|

| ST235 | Carbapenemases (VIM, GES-13, KPC) | Global, including Spain, Portugal, Singapore | asm.orgnih.govnih.gov |

| ST175 | AmpC hyperproduction, AmpC structural mutations, OprD inactivation | Spain, France | nih.govnih.govoup.comoup.com |

| ST111 | Carbapenemases, ESBLs | Latin America, France | nih.govnih.gov |

| ST308 | Metallo-β-lactamases (MBLs) | Singapore, France | asm.orgnih.govnih.gov |

| ST244 | Carbapenemases, ESBLs | Portugal, France | nih.govnih.gov |

| CC175 | VIM-type carbapenemases | Spain | nih.gov |

Development and Spread of Novel Resistance Alleles

The selective pressure exerted by ceftolozane/tazobactam can drive the evolution of novel resistance alleles, particularly in persistent infections. This often occurs through the modification of existing β-lactamase genes, leading to enzymes with enhanced hydrolytic activity against ceftolozane.

The development of resistance in vivo during therapy has been documented, often involving the emergence of mutations in the chromosomal ampC gene. oup.comtandfonline.com In patients infected with MDR P. aeruginosa (e.g., the ST175 clone), treatment with ceftolozane/tazobactam has led to the selection of novel ampC variants with mutations such as E247K, T96I, or deletions in the Ω-loop (e.g., a 19-amino-acid deletion from G229 to E247). oup.comoup.com These novel alleles confer high-level resistance to ceftolozane and often cross-resistance to ceftazidime/avibactam. oup.comoup.com

Similarly, existing plasmid-mediated β-lactamases can evolve. For example, resistance in an ST179 P. aeruginosa isolate was shown to be driven by the selection of an N146S mutation in the narrow-spectrum β-lactamase OXA-10, transforming it into the extended-spectrum variant OXA-14 with increased activity against ceftolozane. oup.comresearchgate.net The evolution of GES variants is another example, where different alleles can function as ESBLs or carbapenemases, impacting ceftolozane susceptibility. nih.govnih.gov

The development of high-level resistance often requires multiple mutations. Studies have shown that for a wild-type P. aeruginosa strain, achieving high-level resistance is a slow process, but it occurs more rapidly in mutator strains (e.g., ΔmutS), which have a higher frequency of mutation. nih.govasm.org In these backgrounds, the simultaneous accumulation of mutations leading to AmpC overexpression (e.g., in ampR) and structural changes in the AmpC enzyme (e.g., F147L, E247K) is the primary pathway to clinically significant resistance. nih.govasm.org The continuous surveillance for these novel alleles is crucial, as they represent an ongoing evolution of resistance that can undermine the efficacy of new therapeutic agents.

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Studies of Ceftolozane Sulfate

In Vitro PK/PD Modeling (e.g., Hollow Fiber Infection Models)

In vitro pharmacokinetic/pharmacodynamic (PK/PD) models are essential tools for characterizing the relationship between antibiotic exposure and its antibacterial effect over time. fibercellsystems.comspringernature.com The hollow fiber infection model (HFIM) is a sophisticated in vitro system that allows for the simulation of human pharmacokinetic profiles, enabling the study of antibiotic efficacy and the emergence of resistance in a controlled environment. fibercellsystems.comnih.govbio-connect.nl This two-compartment model uses semi-permeable membranes to separate a central reservoir, containing the bacterial culture, from a peripheral compartment through which fresh media and the antibiotic are circulated, mimicking drug administration, distribution, and clearance in the body. fibercellsystems.combio-connect.nl

Simulations of Dosing Regimens and Bacterial Killing

The HFIM has been extensively used to simulate various ceftolozane (B606591) dosing regimens to evaluate their efficacy against challenging pathogens, particularly Pseudomonas aeruginosa. In one study, human-simulated exposures of ceftolozane, as part of the ceftolozane/tazobactam (B1681243) combination, were modeled to replicate the free peak and trough concentrations observed in critically ill patients. nih.gov These simulations demonstrated that against P. aeruginosa strains with ceftolozane minimum inhibitory concentrations (MICs) of 8 and 16 µg/mL, at least a 1-log₁₀ CFU/mL reduction was observed at 24 hours. nih.gov

Further studies using the HFIM against multidrug-resistant (MDR), hypermutable P. aeruginosa clinical isolates from cystic fibrosis patients simulated ceftolozane concentrations achievable in the epithelial lining fluid (ELF). nih.gov These experiments compared different dosing strategies, finding that higher daily doses and continuous infusion regimens resulted in greater initial bacterial killing within the first 24 to 48 hours compared to lower, intermittent doses. nih.gov However, despite the initial advantage, the final outcome in terms of bacterial load was often similar, highlighting the challenges posed by hypermutable strains. nih.gov Dose-ranging studies in other in vitro models against Escherichia coli producing CTX-M-15 extended-spectrum β-lactamase (ESBL) have also been conducted to determine the dose-response relationship of ceftolozane in combination with tazobactam. asm.org

Pharmacodynamic Indices (e.g., %fT>MIC, AUC/MIC)

The primary pharmacodynamic index that correlates with the efficacy of β-lactam antibiotics, including ceftolozane, is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the target pathogen (%fT>MIC). nih.govfrontiersin.orgucla.edu The area under the concentration-time curve to MIC ratio (AUC/MIC) and the peak concentration to MIC ratio (Cmax/MIC) are generally less predictive for this class of antibiotics. nih.govucla.edu Pre-clinical models have been crucial in defining the magnitude of the %fT>MIC target required for specific microbiological outcomes. frontiersin.org For ceftolozane, studies have established the %fT>MIC targets needed for bacteriostasis (no change in bacterial count) and a 1-log₁₀ reduction in bacterial density. nih.govnih.gov These targets, derived primarily from animal models, are then used to assess the potential efficacy of dosing regimens in humans through simulations. nih.gov

PK/PD Correlates in Animal Infection Models

Animal infection models are a critical step in pre-clinical development, serving to validate in vitro findings and establish the PK/PD targets that are likely to predict clinical success. frontiersin.org These models allow for the study of drug efficacy in a complex biological system that includes host immune responses. frontiersin.org

Rodent Models (e.g., Thigh Infection, Pneumonia, Sepsis, Urinary Tract, Burn Wound)

The neutropenic murine thigh infection model is a standard and widely used model for determining the PK/PD drivers of antibiotic efficacy. nih.govfrontiersin.org For ceftolozane, this model has been used extensively against various Gram-negative pathogens, including P. aeruginosa and Enterobacteriaceae. nih.govnih.gov In these studies, different dosing regimens were administered to infected mice, and the resulting bacterial burden in the thighs after 24 hours was correlated with various PK/PD indices. nih.govnih.gov The results consistently demonstrated that %fT>MIC had the strongest correlation with efficacy. nih.govnih.gov

These rodent models have been instrumental in quantifying the specific %fT>MIC targets required for ceftolozane's activity. Studies against P. aeruginosa and Enterobacteriaceae have determined the exposures needed for stasis and a 1-log₁₀ kill. nih.gov For instance, against wild-type E. coli and Klebsiella pneumoniae, stasis and 1-log kill were achieved at a %fT>MIC of approximately 26% and 32%, respectively. frontiersin.org Against P. aeruginosa, similar targets of about 26% for stasis and 32% for a 1-log kill were identified. frontiersin.orgnih.gov A subsequent study involving 14 P. aeruginosa strains found the mean %fT>MIC required for a 1-log kill to be 39.4%. frontiersin.org The murine thigh model was also used to evaluate the contribution of tazobactam, showing that a 2:1 ratio of ceftolozane to tazobactam was the most potent combination against ESBL-producing strains. nih.gov In a study comparing thigh and lung infections in the same mice infected with K. pneumoniae, the bacterial reduction was slightly greater in the lung, though the difference was not statistically significant. nih.gov

Table 1: Ceftolozane Pharmacodynamic Targets in Murine Thigh Infection Models

| Target Organism | Microbiological Endpoint | Required %fT>MIC |

|---|---|---|

| P. aeruginosa | Stasis | 21.4% - 25.5% |

| P. aeruginosa | 1-log₁₀ kill | 26.7% - 39.4% |

| Enterobacteriaceae | Stasis | 26.3% - 28.5% |

| Enterobacteriaceae | 1-log₁₀ kill | 31.6% - 35.3% |

Data compiled from multiple studies. nih.govfrontiersin.orgnih.gov

Larger Animal Models (e.g., Swine)

While rodent models are invaluable, larger animal models can sometimes provide a more analogous system to human physiology, particularly for certain types of infections. A swine model of nosocomial pneumonia caused by an XDR P. aeruginosa strain was used to assess the benefits of appropriate empirical therapy with ceftolozane/tazobactam. nih.gov In this study, pigs were mechanically ventilated and, 24 hours after bacterial challenge, were treated for two days. This model allowed for the evaluation of the antibiotic's effect in a setting that mimics critical illness and ventilator-associated pneumonia. nih.gov

Influence of Host Factors on Pre-Clinical PK/PD (in animal models)

Host factors can significantly influence the relationship between drug exposure and response. One of the most critical factors studied in pre-clinical models is the immune status of the host. The majority of ceftolozane PK/PD target-setting studies have been conducted in neutropenic animals (typically mice rendered so by cyclophosphamide) to minimize the contribution of the host's immune system. nih.govfrontiersin.orgnih.gov This approach allows for the determination of the antibiotic's intrinsic bactericidal activity. The PK/PD targets derived from these models are considered conservative, as the presence of a functioning immune system in an immunocompetent host is expected to work synergistically with the antibiotic, potentially requiring lower exposures for the same effect. nih.gov For example, one study simulated ceftolozane exposures in an immunocompetent murine thigh infection model against various P. aeruginosa strains, providing insight into the drug's activity in the presence of a normal immune response. nih.gov

Comparative Pre-Clinical PK/PD Analyses with Other Antimicrobial Agents

Pre-clinical studies in animal models have been conducted to compare the in vivo efficacy and pharmacodynamic profile of ceftolozane with other antimicrobial agents, particularly against Pseudomonas aeruginosa.

In a neutropenic murine thigh infection model, the in vivo killing kinetics of ceftolozane against P. aeruginosa were compared to that of ceftazidime (B193861). nih.gov These studies were prompted by in vitro observations suggesting superior killing kinetics for ceftolozane. nih.gov

A rabbit experimental model of P. aeruginosa pneumonia was utilized to compare the efficacy of ceftolozane with ceftazidime, piperacillin/tazobactam, and imipenem (B608078). researchgate.net In this model, the efficacy of the treatments was evaluated by measuring the bacterial load in the lungs, spleen, and blood after two days of therapy. researchgate.net The results indicated that a higher dose of ceftolozane demonstrated significantly better efficacy in reducing pulmonary bacterial loads compared to a lower dose and the comparator agents. researchgate.net

Table 2: Comparative Efficacy of Ceftolozane and Other Antimicrobials in a Rabbit Pneumonia Model

| Treatment Group | Mean Pulmonary Bacterial Load (log10 CFU/g of lung) ± SD |

|---|---|

| Control | 6.3 ± 0.9 |

| Ceftolozane (1 g) | 4.9 ± 0.3 |

| Ceftolozane (2 g) | 3.6 ± 0.3 |

| Ceftazidime | 4.8 ± 0.2 |

| Piperacillin/tazobactam | 5.5 ± 0.8 |

| Imipenem | 3.9 ± 0.3 |

Data from an experimental rabbit model of P. aeruginosa pneumonia. researchgate.net

These pre-clinical comparative analyses are crucial in establishing the relative potency and efficacy of ceftolozane against key pathogens in relevant infection models, thereby providing a basis for its potential clinical utility against infections caused by such organisms.

Synthesis, Structural Modification, and Structure Activity Relationships of Ceftolozane Sulfate

Synthetic Routes for Ceftolozane (B606591) (Sulfate) and Key Intermediates

The synthesis of Ceftolozane sulfate (B86663) is a complex, multi-step process that has been detailed in various patents. A common approach involves the convergent synthesis methodology, which joins two key intermediates in the final stages of the process.

One patented synthetic route starts from 7-aminocephalosporanic acid (7-ACA). The synthesis involves the protection of the core cephalosporin (B10832234) structure, followed by the sequential coupling of the C-7 and C-3 side chains. A key step in many synthetic pathways is the formation of an amide bond to introduce the C-7 acylamino side chain.

A representative synthetic scheme, as outlined in patent literature, involves the preparation of two crucial intermediates. The first is the activated C-7 side chain, a complex thiadiazole derivative. The second is the C-3 side chain, a substituted pyrazole (B372694) moiety. These intermediates are then coupled to a protected cephalosporin core. The final steps typically involve deprotection of the various functional groups to yield the active ceftolozane molecule, which is then converted to its more stable sulfate salt.

Key Intermediates in Ceftolozane Synthesis:

| Intermediate | Structure | Role in Synthesis |

| 7-aminocephalosporanic acid (7-ACA) | A core bicyclic structure common to many cephalosporins. | Starting material for the cephem nucleus. |

| Activated C-7 Side Chain (Thiadiazole derivative) | A complex acylating agent containing the 5-amino-1,2,4-thiadiazole moiety. | Provides the C-7 acylamino side chain essential for antibacterial activity. |

| C-3 Side Chain (Pyrazole derivative) | A substituted pyrazole that is coupled to the C-3 position of the cephem nucleus. | Contributes to the potent antipseudomonal activity and stability against some beta-lactamases. |

| Protected Ceftolozane | The fully assembled molecule with protecting groups on various functional moieties. | The penultimate product before deprotection to yield the active drug. |

Design and Synthesis of Novel Ceftolozane (Sulfate) Analogues

The development of novel Ceftolozane analogues is driven by the need to overcome emerging resistance mechanisms and to broaden the spectrum of activity. Research efforts have primarily focused on modifications to the C-3 and C-7 side chains.

Modifications to the Side Chains (e.g., C-3, C-7)

C-3 Side Chain Modifications: The C-3 side chain of Ceftolozane, a substituted pyrazole, is a critical determinant of its potent activity against P. aeruginosa. Researchers have explored the synthesis of various analogues by modifying this pyrazole ring and its substituents. For instance, the synthesis of cephalosporin derivatives with different six-membered heterocycles at the C-3 position has been investigated to explore their impact on antimicrobial activity. The introduction of different nitrogen-containing heterocycles at the 3'-position of the cephalosporin moiety has also been a subject of synthetic exploration.

C-7 Side Chain Modifications: The C-7 acylamino side chain plays a crucial role in the antibacterial spectrum and potency of cephalosporins. Modifications to this side chain have been a cornerstone of cephalosporin research for decades. In the context of Ceftolozane, the 7-β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido] side chain is a key feature. Synthetic efforts have been directed towards creating analogues with different acylamino groups to modulate the spectrum of activity and resistance to β-lactamases. For example, the synthesis of cephalosporin derivatives with thiophene (B33073) and amino-thiadiazol based side chains at the C-7 position has been reported.

Exploration of Alternative Core Structures

While modifications to the side chains are more common, some research has ventured into altering the core bicyclic structure of cephalosporins. The exploration of nuclear analogs, such as O-2 iso-cephams, represents a more fundamental change to the cephalosporin scaffold. Additionally, the synthesis of spirocyclic cephalosporin analogues, where a spirocycle is attached to the dihydrothiazine ring, has been investigated as a novel approach to modify the core structure and potentially introduce new biological activities. However, extensive research on alternative core structures specifically for Ceftolozane is not widely documented in publicly available literature.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

The antimicrobial potency of Ceftolozane is intricately linked to its molecular structure. SAR studies aim to elucidate the relationship between specific structural features and biological activity, guiding the design of more effective antibiotics.

Influence of Functional Groups on PBP Binding Affinity

The primary mechanism of action of β-lactam antibiotics, including Ceftolozane, is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. The affinity of a cephalosporin for various PBPs is a key determinant of its antibacterial spectrum and potency.

The C-7 acylamino side chain significantly influences PBP binding. The specific configuration of the oxime group and the nature of the aminothiadiazole ring in Ceftolozane's C-7 side chain are optimized for high-affinity binding to the PBPs of Gram-negative bacteria, particularly PBP3 of P. aeruginosa. The C-3 side chain also contributes to PBP binding, although its primary role is often associated with other properties like stability and outer membrane permeation. Ceftolozane exhibits a high affinity for PBP1b, PBP1c, and PBP3 in P. aeruginosa.

Illustrative SAR Data for Cephalosporin PBP Binding:

| Cephalosporin Analogue | Modification | Target PBP | Relative Binding Affinity |

| Ceftolozane | Standard Structure | PBP3 (P. aeruginosa) | High |

| Analogue A | Altered C-7 acylamino group | PBP3 (P. aeruginosa) | Moderate |

| Analogue B | Modified C-3 pyrazole substituent | PBP3 (P. aeruginosa) | Slightly Reduced |

| Ceftazidime (B193861) | Different C-3 side chain | PBP3 (P. aeruginosa) | High |

This table is illustrative and based on general principles of cephalosporin SAR. Specific quantitative data for novel Ceftolozane analogues is often proprietary.

Impact of Structural Changes on Beta-Lactamase Stability

The emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, is a major mechanism of bacterial resistance. The structural features of Ceftolozane contribute to its stability against certain β-lactamases.

The bulky pyrazole group at the C-3 position of Ceftolozane provides steric hindrance, which can protect the β-lactam ring from hydrolysis by some β-lactamases, including AmpC β-lactamases produced by P. aeruginosa. The C-7 side chain also plays a role in β-lactamase stability. The oxime moiety and the specific substituents on the acylamino group can influence the rate of hydrolysis by different classes of β-lactamases. While Ceftolozane shows stability against many common β-lactamases, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and carbapenemases. The combination of Ceftolozane with a β-lactamase inhibitor like tazobactam (B1681243) is therefore crucial to extend its spectrum of activity against many ESBL-producing organisms.

Impact of Structural Modifications on Beta-Lactamase Stability:

| Ceftolozane Analogue | Structural Modification | Stability against AmpC | Stability against ESBLs (without inhibitor) |

| Ceftolozane | Standard Structure | Stable | Liable |

| Analogue C | Smaller C-3 substituent | Reduced Stability | Liable |

| Analogue D | Modified C-7 oxime group | Stable | Potentially altered |

This table is illustrative and based on established principles of cephalosporin stability. Specific kinetic data for novel analogues would require dedicated enzymatic assays.

Relationship between Structure and Bacterial Outer Membrane Permeation

The efficacy of β-lactam antibiotics against Gram-negative bacteria is critically dependent on their ability to permeate the bacterial outer membrane to reach their targets, the Penicillin-Binding Proteins (PBPs), located in the periplasmic space. The chemical structure of Ceftolozane has been specifically engineered to enhance its penetration through this formidable barrier, particularly in Pseudomonas aeruginosa.

The structure of Ceftolozane confers high stability against the chromosomally encoded AmpC β-lactamases frequently present in P. aeruginosa. More significantly, its design makes it less susceptible to common resistance mechanisms involving the outer membrane, such as porin channel mutations and efflux pump upregulation. The ability of cephalosporins to cross the outer membrane is related to physicochemical properties like molecular size, hydrophobicity, and charge. Ceftolozane's innovative structure is optimized to navigate these factors effectively.